

# Onvansertib's Impact on Tumor Cell Proliferation: A Technical Guide

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## Compound of Interest

Compound Name: Onvansertib

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## Abstract

**Onvansertib** (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[3][4][5][6] Its overexpression is a common feature in numerous malignancies and is often associated with increased aggressiveness and poor prognosis.[1][3][7]

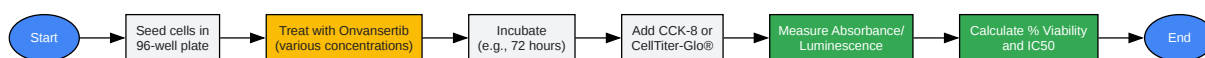
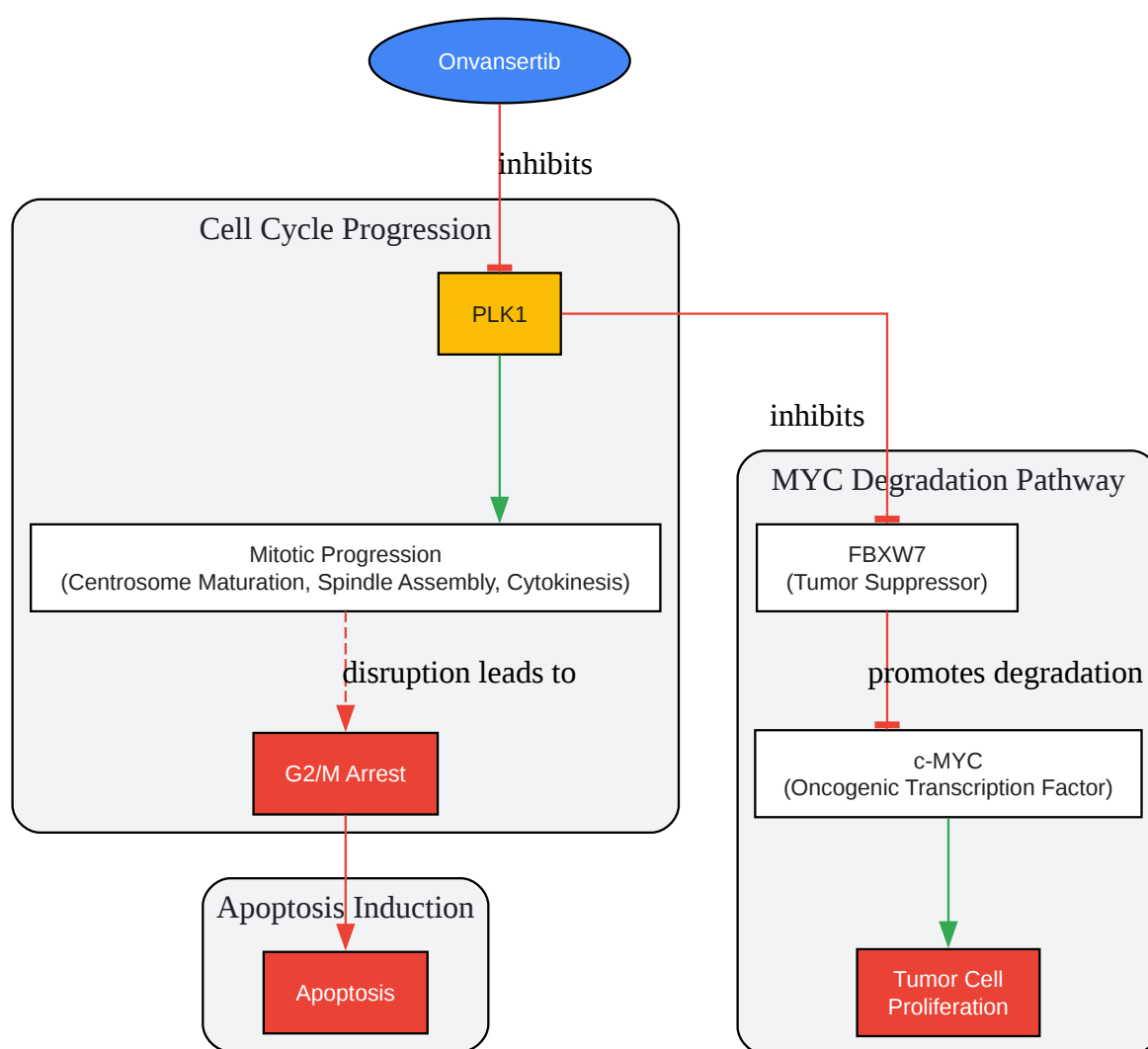
**Onvansertib**'s mechanism of action centers on the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of **Onvansertib**'s effects on tumor cell proliferation, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

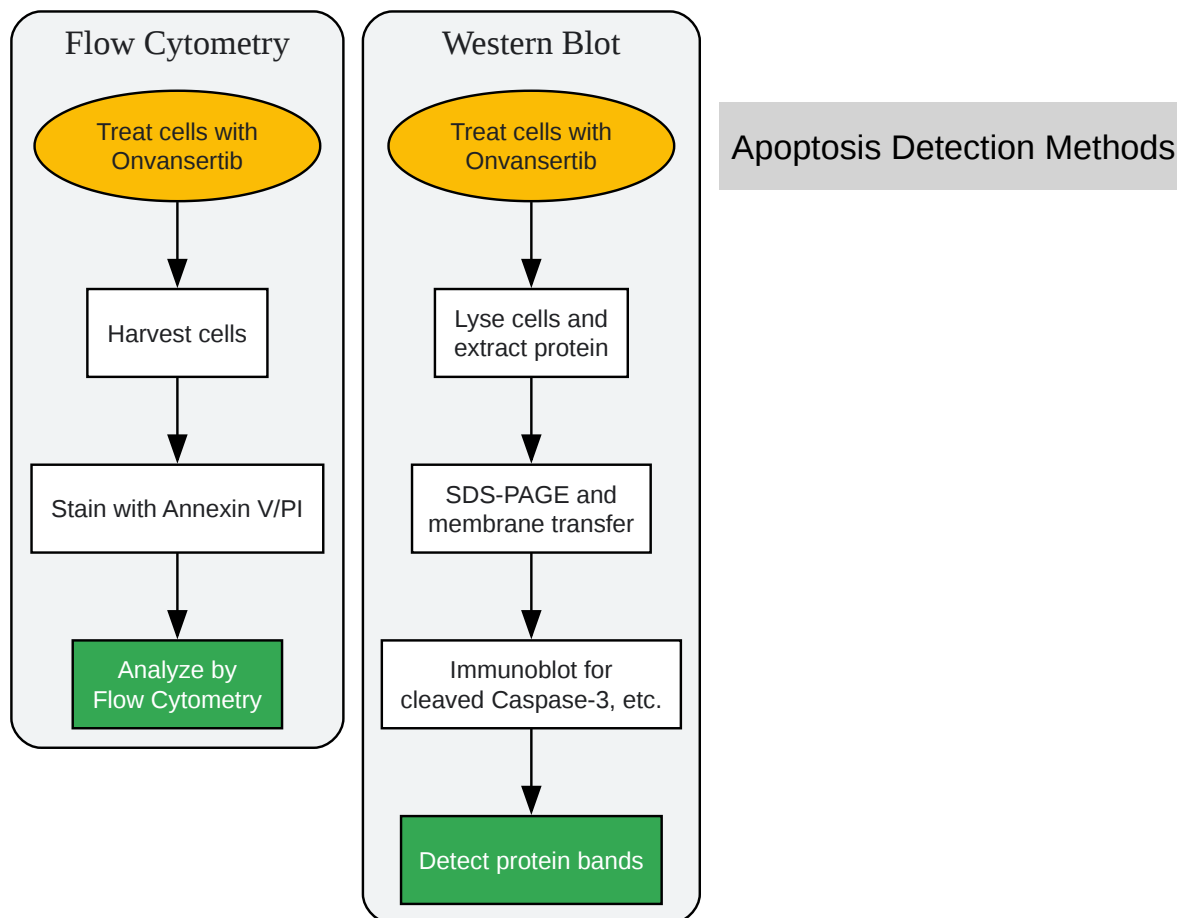
## Core Mechanism of Action: PLK1 Inhibition

**Onvansertib** selectively binds to and inhibits the kinase activity of PLK1.[1] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5][8] By inhibiting PLK1, **Onvansertib** disrupts these fundamental processes, leading to mitotic arrest, chromosomal abnormalities, and ultimately, apoptotic cell death.[3][4][8] Preclinical studies have demonstrated that **Onvansertib**'s inhibition of PLK1 is particularly effective in tumor cells that overexpress this kinase.[1]

## Signaling Pathways

**Onvansertib**'s inhibition of PLK1 impacts several downstream signaling pathways implicated in tumorigenesis. A key pathway involves the PLK1/FBXW7/MYC signaling circuit, where PLK1 inhibition leads to the stabilization of the tumor suppressor FBXW7, which in turn promotes the degradation of the oncoprotein c-MYC.[5][9] Additionally, there is evidence of crosstalk between PLK1 and the PI3K/Akt/mTOR pathway.[6][10]





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